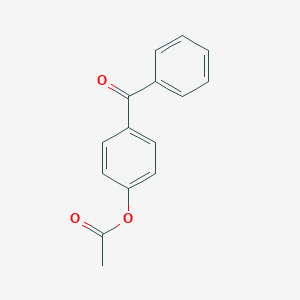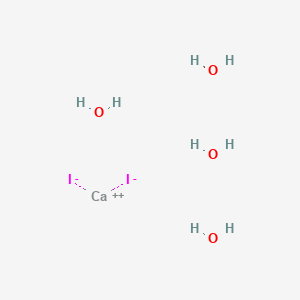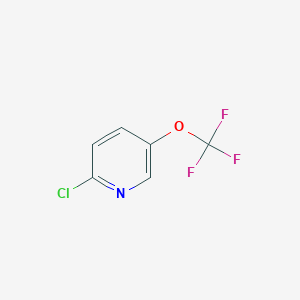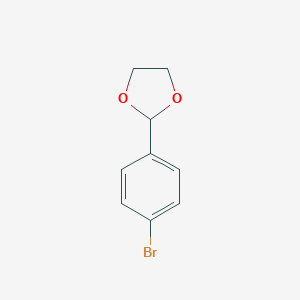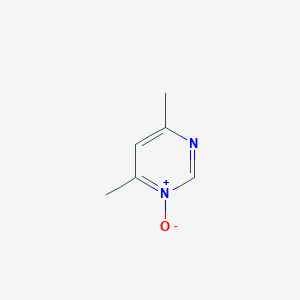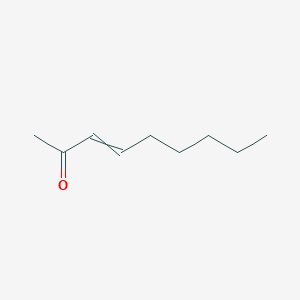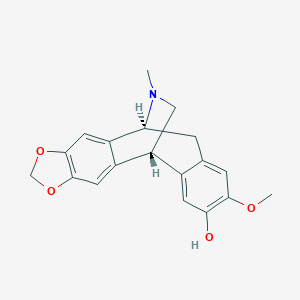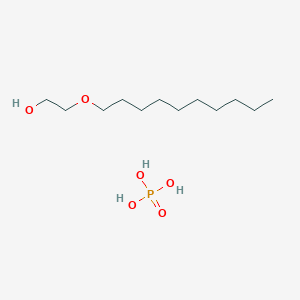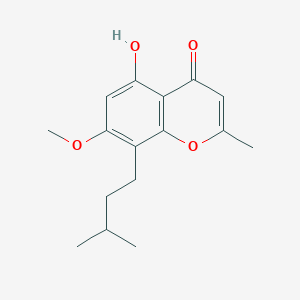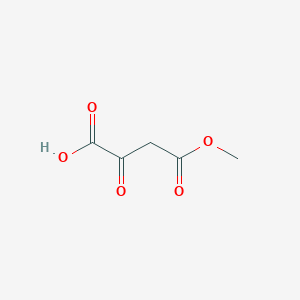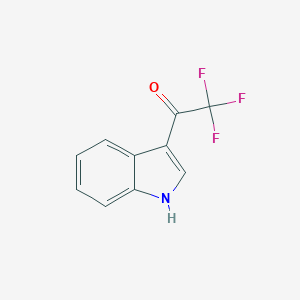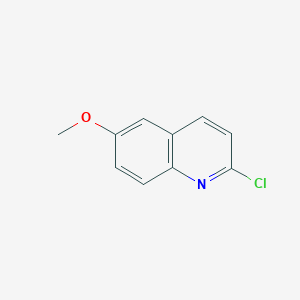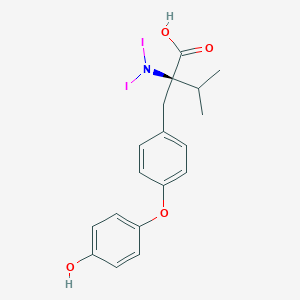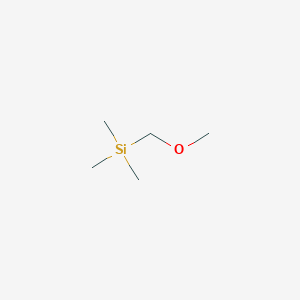
(Methoxymethyl)trimethylsilane
Übersicht
Beschreibung
(Methoxymethyl)trimethylsilane, also known as (Trimethylsilyl)methyl methyl ether, is an organosilicon compound with the molecular formula C5H14OSi and a molecular weight of 118.25 g/mol . This compound is characterized by its clear, colorless liquid form and is known for its high flammability and irritant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Methoxymethyl)trimethylsilane can be synthesized through the reaction of (Bromomethyl)trimethylsilane with sodium methoxide . The reaction typically involves the following steps:
- Dissolution of sodium methoxide in methanol.
- Addition of (Bromomethyl)trimethylsilane to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Purification of the product by distillation.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: (Methoxymethyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
(Methoxymethyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent to protect hydroxyl groups during chemical synthesis.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceuticals where protection of functional groups is required.
Industry: The compound is used in the production of hydrophobic coatings for various materials
Wirkmechanismus
The mechanism of action of (Methoxymethyl)trimethylsilane involves the formation of a stable silyl ether linkage. This linkage protects functional groups from unwanted reactions during chemical synthesis. The compound interacts with hydroxyl groups, forming a stable bond that can be later removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
- Methoxytrimethylsilane
- Ethoxytrimethylsilane
- Isopropoxytrimethylsilane
- Chloromethyltrimethylsilane
Comparison: (Methoxymethyl)trimethylsilane is unique due to its methoxy group, which provides specific reactivity and stability compared to other similar compounds. For instance, Methoxytrimethylsilane has a similar structure but lacks the methylene bridge, affecting its reactivity and applications .
Eigenschaften
IUPAC Name |
methoxymethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNQXAYCPNTVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163581 | |
| Record name | (Methoxymethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14704-14-4 | |
| Record name | (Methoxymethyl)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014704144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Methoxymethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methoxymethyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of traditional methods for synthesizing alkoxymethylsilanes, and how does the method described in this paper address these limitations?
A1: Traditional attempts to synthesize alkoxymethylsilanes via direct substitution reactions with alkoxide ions at the carbon adjacent to silicon were unsuccessful []. The steric hindrance around this carbon atom likely prevented the nucleophilic attack of the alkoxide. The new method utilizes a two-step approach. First, (methoxymethyl)trimethylsilane undergoes bromination with N-bromosuccinimide and 2,2′-azobisisobutyronitrile (NBS/AIBN). This generates a more reactive intermediate. Second, the bromine atom is substituted by an alcohol in the presence of triethylamine, producing the desired alkoxy-substituted silane. This approach circumvents the steric hindrance issue by forming a more reactive intermediate, allowing for successful alcohol substitution.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


